3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine
Description
3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine (CAS: 2348512-74-1) is a heterocyclic compound with the molecular formula C₁₂H₁₇BrClN₃OSi and a molecular weight of 362.73 g/mol . The structure features a pyrazolo[4,3-c]pyridine core substituted with bromine at position 3, chlorine at position 6, and a 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the nitrogen (position 1). The SEM group enhances stability during synthetic processes, particularly in preventing unwanted side reactions at the NH site .
Key properties include:
- Storage: Sealed in dry conditions at 2–8°C to prevent degradation .
- Hazards: Classified with warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .
This compound is primarily utilized as an intermediate in pharmaceutical synthesis, where the SEM group is later cleaved under controlled conditions (e.g., using tetrabutylammonium fluoride) to yield reactive NH sites for further functionalization .
Properties
IUPAC Name |
2-[(3-bromo-6-chloropyrazolo[4,3-c]pyridin-1-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrClN3OSi/c1-19(2,3)5-4-18-8-17-10-6-11(14)15-7-9(10)12(13)16-17/h6-7H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBGISRTLWVHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=CC(=NC=C2C(=N1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN3OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps, starting with the formation of the pyrazolo[4,3-c]pyridine core This can be achieved through cyclization reactions involving appropriate precursors such as halogenated pyrazoles and aminopyridines
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the bromine or chlorine atoms to their respective oxo derivatives.
Reduction: Reduction of the halogen atoms to hydrogen atoms.
Substitution: Replacement of the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl or aryl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of bromine or chlorine oxo derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of various substituted pyrazolo[4,3-c]pyridines.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the compound's potential as an antiviral agent. Pyrazole derivatives, including this compound, have been investigated for their efficacy against various viral infections:
- Mechanism of Action : The compound demonstrates significant antiviral activity by inhibiting viral replication mechanisms. For example, derivatives similar to 3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine have shown effectiveness against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV) by targeting specific viral enzymes and processes involved in replication .
Case Study: Efficacy Against HIV
In a study published by Zhang et al., a series of pyrazole derivatives were tested for their ability to inhibit HIV reverse transcriptase. The compound exhibited promising results with an IC₅₀ value indicating effective inhibition of viral replication .
Therapeutic Potential
The compound's unique structure allows it to interact with various biological targets, making it a candidate for further exploration in therapeutic applications:
- Cancer Research : Pyrazole derivatives are being studied for their potential antitumor properties. The ability to modify the structure allows for the development of compounds that can selectively target cancer cells while minimizing effects on normal cells .
Case Study: Selective Inhibition
Research has shown that compounds with similar structural motifs can selectively inhibit kinases involved in cancer progression. The presence of bromine and chlorine atoms enhances binding affinity to specific targets, making it a subject of interest in targeted cancer therapies .
Structural Significance
The structural components of this compound contribute significantly to its biological activity:
- Trimethylsilyl Group : This group enhances solubility and stability, facilitating better interaction with biological membranes .
- Bromine and Chlorine Substituents : These halogens play a crucial role in modulating the electronic properties of the molecule, influencing its reactivity and interaction with biological targets .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Antiviral Activity | Effective against HSV-1 and HIV; inhibits viral replication mechanisms |
| Cancer Research | Potential antitumor properties; selective kinase inhibition |
| Structural Insights | Trimethylsilyl group enhances solubility; halogen substituents modulate reactivity |
Mechanism of Action
The mechanism by which 3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, physicochemical, and functional differences between the target compound and analogous pyrazolo-pyridine derivatives:
Key Observations :
Protecting Group Utility :
- The SEM group in the target compound offers superior stability under basic/neutral conditions compared to THP, which is acid-sensitive . SEM is preferred in multi-step syntheses requiring orthogonal protection .
- Unprotected analogs (e.g., 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine) exhibit higher reactivity but require stringent handling to avoid decomposition .
Substituent Effects: Chlorine vs.
Core Structure Variations :
- Pyrazolo[3,4-d]pyrimidine derivatives (e.g., ) introduce additional nitrogen atoms, modifying π-stacking and solubility profiles .
Synthetic Applications :
- SEM-protected compounds are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), where the SEM group prevents unwanted coordination .
- THP-protected analogs are less bulky but require acidic deprotection, limiting compatibility with acid-sensitive functionalities .
Hazard Profiles :
- The target compound’s hazards (H302, H315, H319, H335) are typical for halogenated heterocycles, whereas methylthio-containing derivatives may pose distinct risks due to sulfur’s redox activity .
Research Findings and Data
Spectral and Analytical Data :
- Target Compound: Limited spectral data in evidence, but SEM’s characteristic IR peaks (e.g., Si-O-C stretching ~1020 cm⁻¹) are expected .
- Analog () : Ethyl carboxylate derivative shows IR peaks at 1710 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (amide C=O), highlighting functional versatility .
- Analog () : ¹³C NMR signals at δ 26.2 (CH₂) and 171.3 ppm (O-C=N) confirm structural motifs in related SEM-protected systems .
Biological Activity
3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine (CAS: 2348512-74-1) is a synthetic compound belonging to the pyrazolo[4,3-c]pyridine class. This compound has garnered attention due to its potential biological activities, which are crucial for medicinal chemistry and drug development.
- Molecular Formula : C₁₂H₁₇BrClN₃OSi
- Molecular Weight : 362.73 g/mol
- CAS Number : 2348512-74-1
- Purity : Typically ≥95% in commercial preparations
Biological Activity Overview
The biological activity of pyrazolo[4,3-c]pyridines is well-documented, with various derivatives exhibiting a range of pharmacological effects. The specific compound has shown promise in several areas:
- Antimicrobial Activity : Pyrazolo compounds have been reported to possess significant antimicrobial properties. For example, derivatives of pyrazolo[4,3-c]pyridine have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .
- Anti-inflammatory Effects : Compounds in this class have been evaluated for their anti-inflammatory properties. A study indicated that certain pyrazole derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . The compound's structural modifications can enhance its efficacy as an anti-inflammatory agent.
- Anticancer Potential : Research has highlighted the ability of pyrazolo[4,3-c]pyridines to inhibit cancer cell proliferation. Some derivatives have been linked to apoptosis induction in cancer cells, making them candidates for further development as anticancer drugs .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Anti-inflammatory | Inhibits TNF-α and IL-6 | |
| Anticancer | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Properties
In a comparative study of various pyrazole derivatives, this compound showed potent activity against gram-positive and gram-negative bacteria. The presence of the trimethylsilyl group was found to enhance membrane permeability, contributing to its antimicrobial efficacy .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on the anti-inflammatory properties of pyrazolo[4,3-c]pyridines revealed that the compound significantly reduced edema in animal models when administered at specific dosages. The mechanism was attributed to the inhibition of cyclooxygenase enzymes, leading to decreased prostaglandin synthesis .
Q & A
Q. What are the key considerations for synthesizing bromo-chloro pyrazolo[4,3-c]pyridine derivatives, particularly regarding protecting group strategies?
The trimethylsilylethoxymethyl (SEM) group is critical for protecting the NH moiety in heterocycles, especially under basic conditions. For example, in analogous pyrazolo-pyridine syntheses, tert-butyloxycarbonyl (Boc) protection was used but requires acid-labile intermediates. SEM offers stability during coupling reactions (e.g., Pd-catalyzed cross-coupling) and is cleaved under mild acidic conditions. Optimize protection by evaluating reaction steps: Boc for orthogonal deprotection, SEM for acid-sensitive substrates .
Q. What spectroscopic techniques are essential for characterizing bromo-chloro pyrazolo[4,3-c]pyridine derivatives?
Use 1H/13C NMR to confirm substitution patterns (e.g., bromo and chloro positions) and SEM group integration. LC-MS or HRMS verifies molecular ion peaks and purity. In , NMR confirmed Boc-protected intermediates, while LC-MS tracked reaction progress. Heteronuclear 2D NMR (e.g., HMBC) resolves regiochemistry in complex cases .
Q. What storage conditions are recommended for SEM-protected pyrazolo[4,3-c]pyridine derivatives?
Store in airtight containers under inert gas (N2/Ar) at –20°C in a dry, ventilated environment. Avoid light and moisture to prevent SEM group hydrolysis. highlights risks of degradation under humid conditions, necessitating desiccants and moisture-free handling .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling reactions involving brominated pyrazolo[4,3-c]pyridines be optimized?
Key variables include:
- Ligand selection : XPhos (used in ) enhances reactivity for aryl aminations, while SPhos may improve Buchwald-Hartwig couplings.
- Base : Cs2CO3 or K3PO4 for deprotonation; adjust for solubility (e.g., DMF vs. toluene).
- Temperature/time : achieved 70% yield at 100°C for 12 hours. Lower temps (80–90°C) may reduce side reactions. Screen catalyst/ligand ratios (e.g., Pd2(dba)3:XPhos = 1:2) and monitor via TLC/LC-MS .
Q. How do substituents (Br, Cl, SEM) influence reactivity in pyrazolo[4,3-c]pyridine functionalization?
- Electron-withdrawing groups (Br/Cl) : Activate the ring for metalation or nucleophilic substitution but may sterically hinder coupling at adjacent positions.
- SEM group : Introduces steric bulk, potentially slowing transmetallation in Suzuki couplings. shows trifluoromethyl groups directing Sonogashira couplings to specific sites. Computational modeling (DFT) can predict regioselectivity, while substituent electronic parameters (Hammett σ) guide rational design .
Q. How to resolve contradictions in reported yields for pyrazolo[4,3-c]pyridine syntheses?
- Reagent purity : Anhydrous solvents and rigorously dried substrates (e.g., 3-fluoropyridine in ) minimize side reactions.
- Work-up protocols : Acidic washes (HCl) in improved purity but reduced yield. Reproduce steps with controlled quenching (e.g., slow addition to ice water).
- Catalyst decay : Pd leaching can occur; test catalyst recycling or additives (e.g., molecular sieves) to stabilize active species .
Q. What strategies address low regioselectivity in pyrazolo[4,3-c]pyridine halogenation?
- Directed ortho-metalation : Use directing groups (e.g., SEM) to bias bromination/chlorination.
- Lewis acid mediation : AlCl3 or FeCl3 can enhance electrophilic substitution at specific positions. ’s bromo-pyrrolo-pyridines suggest halogen migration under certain conditions; monitor via in-situ NMR .
Methodological Notes
- Synthesis Optimization : Always include control experiments (e.g., ligand-free reactions) to isolate catalyst effects.
- Data Contradictions : Cross-validate yields with multiple characterization methods (e.g., NMR yield vs. isolated mass).
- Safety Protocols : Follow ’s guidelines for handling toxic intermediates (e.g., SEM cleavage with TFA in ventilated hoods) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
